molecular formula C26H23N3O4S B11663054 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11663054
M. Wt: 473.5 g/mol
InChI Key: WOAMSQSMAVGJQT-HYARGMPZSA-N
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Description

3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a pyrrole ring and a tetrahydropyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the Tetrahydropyrimidine Derivative: This step involves the reaction of a β-ketoester with thiourea in the presence of a base to form the tetrahydropyrimidine ring.

    Coupling Reactions: The final step involves coupling the pyrrole ring with the tetrahydropyrimidine derivative and the benzoic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydropyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups within the tetrahydropyrimidine ring.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the pyrrole and tetrahydropyrimidine rings.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmaceuticals: The compound’s derivatives are explored for their pharmacological effects and potential as drug candidates.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can interact with active sites, while the pyrrole and tetrahydropyrimidine rings provide additional binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
  • 3-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Uniqueness

The presence of the ethyl group on the phenyl ring in 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

3-[3-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C26H23N3O4S/c1-4-17-8-10-20(11-9-17)29-24(31)22(23(30)27-26(29)34)14-19-12-15(2)28(16(19)3)21-7-5-6-18(13-21)25(32)33/h5-14H,4H2,1-3H3,(H,32,33)(H,27,30,34)/b22-14+

InChI Key

WOAMSQSMAVGJQT-HYARGMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)/C(=O)NC2=S

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)C(=O)NC2=S

Origin of Product

United States

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